molecular formula C19H18FN3O5 B2455066 2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime CAS No. 477848-62-7

2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime

Cat. No.: B2455066
CAS No.: 477848-62-7
M. Wt: 387.367
InChI Key: ANSRACCRAIQCOC-DYTRJAOYSA-N
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Description

2-(2,4-Dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime (CAS 477848-62-7) is a complex organic compound with the molecular formula C₁₉H₁₈FN₃O₅ and a molecular weight of 387.36 g/mol . This chemical is characterized by a cyclohexanone core, a 2,4-dinitrophenyl group, and a fluorobenzyl oxime moiety, making it a valuable intermediate in organic synthesis and a candidate for scientific research . The primary research applications of this compound are in the fields of oncology and chemical biology. It has been investigated for its cytotoxic effects and potential to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) models . Its mechanism of action is attributed to the presence of the oxime functional group, which is recognized for enhancing the physicochemical and anticancer properties of diverse molecular frameworks . The dinitrophenyl group can react with nucleophilic sites, such as amino groups, which allows the compound to be used in analytical chemistry for amino group detection and labeling in biochemical assays . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-2-(2,4-dinitrophenyl)-N-[(3-fluorophenyl)methoxy]cyclohexan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5/c20-14-5-3-4-13(10-14)12-28-21-18-7-2-1-6-16(18)17-9-8-15(22(24)25)11-19(17)23(26)27/h3-5,8-11,16H,1-2,6-7,12H2/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSRACCRAIQCOC-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOCC2=CC(=CC=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OCC2=CC(=CC=C2)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime include:

Biological Activity

2-(2,4-Dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime is a complex organic compound with the molecular formula C19H18FN3O5C_{19}H_{18}FN_3O_5 and a molecular weight of 387.36 g/mol. This compound is notable for its unique chemical structure, which includes a cyclohexanone core, a 2,4-dinitrophenyl group, and an O-(3-fluorobenzyl)oxime moiety. Its diverse applications in scientific research, particularly in biology and medicine, stem from its biological activity and potential therapeutic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the dinitrophenyl and fluorobenzyl groups enhances its reactivity towards certain biological targets.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain oxidoreductases, affecting cellular respiration and energy metabolism.
  • Antitumor Activity : Preliminary data suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.
  • Antioxidant Properties : The compound has demonstrated potential antioxidant activity, which may protect cells from oxidative stress and damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), results indicated significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.
  • Enzyme Interaction Studies : A biochemical assay evaluated the inhibition of lactate dehydrogenase by the compound. Results showed that the compound inhibited enzyme activity in a dose-dependent manner, with an IC50 value calculated at approximately 15 µM.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
2-(2,4-Dinitrophenyl)cyclohexanone O-(3-chlorobenzyl)oximeStructureModerate enzyme inhibition20
2-(2,4-Dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oximeStructureLow cytotoxicity>50
This compound-Significant cytotoxicity and enzyme inhibition15

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-dinitrophenyl)cyclohexanone O-(3-fluorobenzyl)oxime, and how is its structure validated?

  • Methodological Answer : The compound is synthesized via a two-step process:

Condensation : Cyclohexanone reacts with 2,4-dinitrophenylhydrazine under acidic conditions (e.g., HCl/EtOH) to form the hydrazone intermediate.

O-Benzylation : The hydrazone undergoes alkylation with 3-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF .

  • Characterization :

  • NMR : 1^1H and 13^{13}C NMR confirm the oxime proton (δ 8.5–9.0 ppm) and fluorobenzyl aromatic signals (δ 6.8–7.4 ppm).
  • IR : Stretching frequencies for C=N (1630–1650 cm1^{-1}) and NO₂ (1520, 1340 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 398.1) .

Q. How can this compound be utilized in analytical chemistry for amino group detection?

  • Methodological Answer : The 2,4-dinitrophenyl (DNP) group reacts with primary amines via nucleophilic aromatic substitution, forming stable yellow derivatives. Applications include:

  • Peptide Sequencing : Labeling N-terminal amino acids in Edman degradation analogs.
  • Spectrophotometry : Quantifying amine concentrations using UV-Vis absorption at λ~350–400 nm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dinitrophenyl group in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing nitro groups (-NO₂) activate the aromatic ring toward nucleophilic attack. Computational studies (e.g., DFT) reveal:

  • Electrostatic Potential Maps : Highlight electron-deficient C-1 and C-3 positions.
  • Transition State Analysis : Shows nucleophile (e.g., amine) approach at the para position relative to nitro groups.
    • Experimental Validation : Kinetic studies (e.g., Hammett plots) correlate substituent effects with reaction rates .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Tautomerism : The oxime group (-C=N-OH) exhibits syn/anti isomerism. Use variable-temperature NMR to observe dynamic equilibrium.
  • Rotameric Splitting : The 3-fluorobenzyl group creates rotational barriers. 2D NMR (e.g., NOESY) identifies spatial correlations between protons .

Q. What strategies optimize crystallographic analysis for this compound?

  • Methodological Answer : Poor crystal quality often results from:

  • Solvent Choice : Recrystallize from mixed solvents (e.g., DCM/hexane) to reduce disorder.
  • Temperature Control : Slow cooling (0.5°C/min) promotes lattice uniformity.
    • Data Collection : Use synchrotron X-ray sources for high-resolution diffraction of nitro-group-containing crystals .

Q. How does the 3-fluorobenzyl moiety influence biological activity in enzyme inhibition assays?

  • Methodological Answer : The fluorine atom enhances:

  • Lipophilicity : LogP increases by ~0.5 units (measured via HPLC), improving membrane permeability.
  • Electron Effects : Fluorine’s inductive effect stabilizes enzyme-ligand interactions (e.g., acetylcholinesterase inhibition assays show IC₅₀ ~10 µM) .

Q. What computational approaches predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier orbitals (HOMO/LUMO) for redox potential estimation.
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates of the oxime group .

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